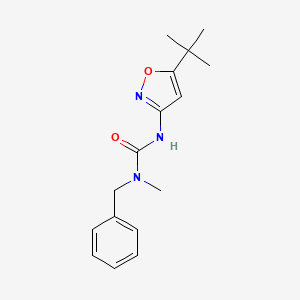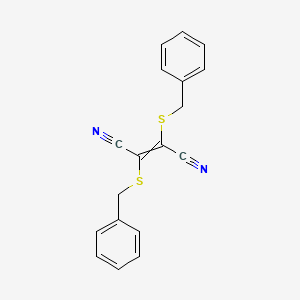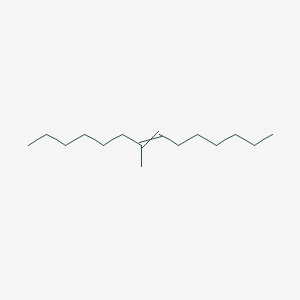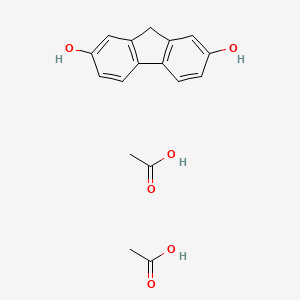
acetic acid;9H-fluorene-2,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;9H-fluorene-2,7-diol is a chemical compound that combines the properties of acetic acid and 9H-fluorene-2,7-diol Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar 9H-fluorene-2,7-diol is a derivative of fluorene, a polycyclic aromatic hydrocarbon, with hydroxyl groups attached at the 2 and 7 positions
Métodos De Preparación
The synthesis of acetic acid;9H-fluorene-2,7-diol can be achieved through several methods. One common synthetic route involves the reaction of 9H-fluorene-2,7-diol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of the desired compound. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Acetic acid;9H-fluorene-2,7-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation of the compound can be achieved using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids. Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols. Substitution reactions can occur at the hydroxyl groups, where reagents such as alkyl halides or acyl chlorides can be used to introduce new functional groups .
Aplicaciones Científicas De Investigación
Acetic acid;9H-fluorene-2,7-diol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory or anticancer properties. In industry, it may be used in the production of polymers, dyes, and other materials .
Mecanismo De Acción
The mechanism of action of acetic acid;9H-fluorene-2,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the fluorene moiety can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The acetic acid component can influence the compound’s solubility and reactivity. These interactions can lead to various biological effects, depending on the specific context and application .
Comparación Con Compuestos Similares
Acetic acid;9H-fluorene-2,7-diol can be compared to other similar compounds, such as 9H-fluorene-2,7-diol and acetic acid alone. While 9H-fluorene-2,7-diol shares the same fluorene backbone, it lacks the acetic acid component, which can influence its chemical properties and reactivity. Acetic acid alone is a simple carboxylic acid without the aromatic fluorene structure.
Propiedades
Número CAS |
53134-09-1 |
|---|---|
Fórmula molecular |
C17H18O6 |
Peso molecular |
318.32 g/mol |
Nombre IUPAC |
acetic acid;9H-fluorene-2,7-diol |
InChI |
InChI=1S/C13H10O2.2C2H4O2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12;2*1-2(3)4/h1-4,6-7,14-15H,5H2;2*1H3,(H,3,4) |
Clave InChI |
XRJSODKYOCIRFW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.C1C2=C(C=CC(=C2)O)C3=C1C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



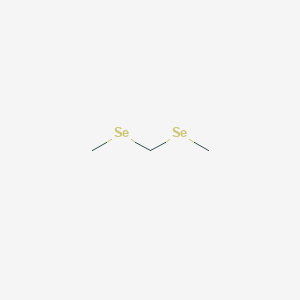
![7-Ethyl-2-methyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one 2-oxide](/img/structure/B14634503.png)

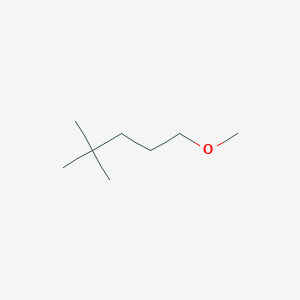

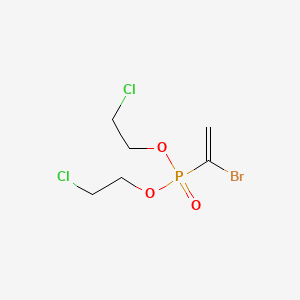
![N-(2-Chloroethyl)-N'-[1-(2,2-dimethylcyclopropyl)ethyl]urea](/img/structure/B14634548.png)


